3-[(1H-Indol-4-ylmethyl)amino]propan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-(1H-indol-4-ylmethylamino)propan-1-ol |
InChI |
InChI=1S/C12H16N2O/c15-8-2-6-13-9-10-3-1-4-12-11(10)5-7-14-12/h1,3-5,7,13-15H,2,6,8-9H2 |
InChI Key |
KCSPTJNYWOOPGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CNCCCO |
Origin of Product |
United States |
Synthetic Methodologies for 3 1h Indol 4 Ylmethyl Amino Propan 1 Ol and Structural Analogs
Retrosynthetic Analysis and Identification of Key Synthetic Precursors
A retrosynthetic analysis of the target molecule, 3-[(1H-Indol-4-ylmethyl)amino]propan-1-ol, logically disconnects the carbon-nitrogen bond of the secondary amine. This disconnection points to two primary building blocks: indole-4-carbaldehyde and 3-amino-1-propanol. This approach is based on the well-established and highly reliable reductive amination reaction.
Key Synthetic Precursors:
Indole-4-carbaldehyde: This is the crucial precursor, providing the indole (B1671886) core with the necessary functional handle at the C4 position. The aldehyde group is perfectly poised for the introduction of the aminomethyl side chain. The synthesis of indole-4-carbaldehyde itself can be a multi-step process, often starting from simpler indole derivatives or even from precursors that are cyclized to form the indole ring at a later stage.
3-Amino-1-propanol: This commercially available reagent provides the three-carbon amino alcohol side chain. Its bifunctional nature, containing both a primary amine and a primary alcohol, is a key feature of the final molecule.
The feasibility of this retrosynthetic approach hinges on the successful execution of the forward reaction, the reductive amination, which is a cornerstone of amine synthesis.
Classical and Modern Synthetic Routes to the Core Structure
The most direct and widely applicable method for the synthesis of this compound is the reductive amination of indole-4-carbaldehyde with 3-amino-1-propanol. This reaction typically proceeds in two stages: the formation of an intermediate imine (or Schiff base), followed by its reduction to the desired secondary amine.
Reaction Scheme:
Reaction Optimization:
The efficiency of this reaction can be optimized by carefully selecting the reaction conditions, including the reducing agent, solvent, and temperature.
| Parameter | Options and Considerations |
| Reducing Agent | Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this transformation. Other options include sodium triacetoxyborohydride (B8407120) (STAB), which is particularly effective for reductive aminations, and catalytic hydrogenation (e.g., H₂/Pd-C). The choice of reducing agent can influence the reaction rate and selectivity. |
| Solvent | Methanol (B129727) or ethanol (B145695) are common solvents for reductive aminations using borohydride reagents. For catalytic hydrogenation, a wider range of solvents can be used, including ethyl acetate (B1210297) and various alcohols. The solvent should be chosen to ensure the solubility of all reactants and reagents. |
| Temperature | The reaction is typically carried out at room temperature, although gentle heating may be required in some cases to drive the reaction to completion. |
| pH Control | Maintaining a slightly acidic pH can be beneficial for the formation of the imine intermediate, but strong acids should be avoided as they can lead to side reactions. |
A stepwise procedure, involving the pre-formation and isolation of the imine followed by its reduction, can also be employed, which may be advantageous in cases where the one-pot reaction is sluggish or produces significant byproducts. organic-chemistry.org
In recent years, there has been a significant push towards the development of more sustainable and atom-economical synthetic methods. For the synthesis of 4-substituted indoles, modern catalytic C-H activation strategies have emerged as powerful alternatives to classical methods. rsc.orgnih.govrsc.orgmdpi.com These reactions directly functionalize a C-H bond of the indole ring, avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps.
For instance, iron-catalyzed C-H alkylation of indoles with alkenes offers a green and additive-free approach. rsc.org While not directly applicable to the synthesis of the target molecule in one step, such methodologies could be adapted to introduce a functionalized side chain at the C4 position, which could then be further elaborated.
Another green approach is the "borrowing hydrogen" methodology, where alcohols are used as alkylating agents. rsc.org This cobalt-catalyzed reaction offers a highly efficient and environmentally friendly way to form C-C bonds.
Furthermore, the use of greener solvents, such as water or ionic liquids, and microwave-assisted synthesis can significantly reduce the environmental impact of the synthesis. nih.govopenmedicinalchemistryjournal.com For the reductive amination step, catalytic transfer hydrogenation using a hydrogen donor like formic acid or ammonium (B1175870) formate (B1220265) presents a greener alternative to metal hydrides.
Asymmetric Synthesis and Stereochemical Control Strategies
While the target molecule, this compound, is achiral, the synthesis of its structural analogs bearing stereocenters necessitates the use of asymmetric synthesis techniques.
If a chiral center is to be introduced, for example, by using a chiral amino alcohol or by modifying the indole core, enantioselective methods are required. The development of chiral catalysts for the asymmetric functionalization of indoles is a very active area of research.
Strategies for Enantioselective Synthesis:
Chiral Auxiliaries: Attaching a chiral auxiliary to either the indole precursor or the amino alcohol can direct the stereochemical outcome of the reaction. The auxiliary can then be removed in a subsequent step.
Chiral Catalysts: The use of chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, can promote the enantioselective formation of C-C or C-N bonds. cjcatal.comnih.gov For instance, enantioselective Friedel-Crafts alkylation of indoles is a well-established method for introducing chiral substituents. princeton.edunih.gov
Biocatalysis: Enzymes, such as amine dehydrogenases, can be used for the stereoselective reductive amination of ketones to produce chiral amines and amino alcohols. frontiersin.org This approach offers high enantioselectivity under mild reaction conditions.
The choice of strategy will depend on the specific structure of the desired chiral analog and the location of the stereocenter.
When synthesizing structural analogs with multiple stereocenters, controlling the diastereoselectivity of the reactions is crucial. This can be achieved through various strategies:
Substrate Control: The existing stereocenters in the starting materials can influence the stereochemical outcome of subsequent reactions. This is known as substrate-induced diastereoselectivity.
Reagent Control: The use of chiral reagents or catalysts can favor the formation of one diastereomer over another.
Kinetic vs. Thermodynamic Control: By carefully controlling the reaction conditions (temperature, reaction time, etc.), it is possible to favor the formation of either the kinetically or thermodynamically preferred diastereomer.
The principles of stereochemical control are fundamental to the synthesis of complex molecules and would be essential for the preparation of diastereomerically pure structural analogs of this compound.
Development of Robust Purification and Analytical Quality Control Methods for Research Batches
The synthesis of this compound and its structural analogs yields crude products that contain unreacted starting materials, reagents, and byproducts. To ensure the reliability and reproducibility of subsequent research, the development of robust purification and analytical quality control (QC) methods is of paramount importance. These methods are essential for isolating the target compound with high purity and confirming its chemical identity and integrity.
Purification Strategies for Research-Grade Batches
For research-scale quantities, chromatographic and crystallization techniques are the most prevalent and effective methods for purifying indole derivatives like this compound.
Column Chromatography: Silica gel column chromatography is a fundamental technique for the purification of indole derivatives. mdpi.com The choice of the mobile phase (eluent) is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). A common strategy involves using a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity to separate compounds based on their affinity for the stationary phase. For compounds with amine and hydroxyl functionalities, solvent systems such as dichloromethane/ethanol or ethyl acetate/hexane with a small percentage of a basic modifier like triethylamine (B128534) (to prevent peak tailing of the amine) are often employed.
Crystallization: Crystallization is a powerful method for achieving high levels of purity, particularly for solid compounds. researchgate.net The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly. The target compound selectively crystallizes out of the solution, leaving impurities behind. The optimal conditions for crystallization, including the choice of solvent, temperature, and cooling rate, must be empirically determined. researchgate.net For indole analogs, mixed solvent systems, such as methanol/water, can be effective. researchgate.net The purity of the resulting crystals can be significantly higher than that of the material purified by chromatography alone.
Analytical Quality Control Methods
A suite of analytical techniques is employed to establish the identity, purity, and stability of research batches of this compound.
High-Performance Liquid Chromatography (HPLC): Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for determining the purity of non-volatile organic compounds. nih.govcetjournal.it The technique separates components of a mixture based on their differential partitioning between a non-polar stationary phase (commonly C18) and a polar mobile phase. nih.gov Purity is assessed by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram, typically detected using a UV-Vis spectrophotometer at a wavelength where the indole chromophore absorbs strongly (around 280 nm). mdpi.com Method validation includes assessing linearity, limits of detection (LOD), and limits of quantitation (LOQ). mdpi.com
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) | cetjournal.it |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water, often with an additive like formic acid or trifluoroacetic acid (TFA). | nih.govcetjournal.it |
| Detection | UV-Vis at 280 nm | mdpi.com |
| Flow Rate | 0.8 - 1.2 mL/min | General Practice |
| Injection Volume | 5 - 20 µL | mdpi.com |
Spectroscopic Methods for Structural Elucidation:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unequivocally determining the molecular structure of a compound.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals would be expected for the aromatic protons of the indole ring, the methylene (B1212753) protons of the side chains, and the exchangeable protons of the N-H and O-H groups. chemicalbook.comresearchgate.net
¹³C NMR: Shows the number of chemically distinct carbon atoms in the molecule, providing a carbon "fingerprint" of the structure. mdpi.com
| Proton Group | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| Indole N-H | ~10.0 - 11.0 | Broad singlet, exchangeable with D₂O |
| Indole Aromatic C-H | ~6.5 - 7.5 | Multiple signals, splitting pattern depends on substitution |
| Ar-CH₂-N | ~3.8 - 4.2 | Singlet or triplet, adjacent to aromatic ring and nitrogen |
| N-CH₂-CH₂ | ~2.7 - 3.0 | Triplet |
| CH₂-CH₂-OH | ~1.6 - 1.9 | Multiplet (quintet) |
| CH₂-OH | ~3.5 - 3.8 | Triplet |
| N-H and O-H (side chain) | Variable (broad) | Exchangeable with D₂O |
Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the confirmation of its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition and confirm the molecular formula. mdpi.com Techniques like Electrospray Ionization (ESI) are commonly used for polar molecules like the target compound. mdpi.com Tandem MS (MS/MS) can be used to analyze fragmentation patterns, which provides further structural confirmation. nih.gov Characteristic fragmentation of indole derivatives often involves the indole ring itself. scirp.org
| Technique | Information Obtained | Expected Result for C₁₂H₁₆N₂O |
|---|---|---|
| Low-Resolution MS (e.g., ESI-MS) | Molecular Weight Confirmation | [M+H]⁺ at m/z ≈ 205.1 |
| High-Resolution MS (HRMS-ESI) | Elemental Composition Confirmation | Calculated [M+H]⁺: 205.1335; Found: within 5 ppm error |
By combining these purification and analytical methods, researchers can ensure that batches of this compound meet the high standards of purity and structural integrity required for scientific investigation.
Chemical Modifications and Derivatization Strategies of the 3 1h Indol 4 Ylmethyl Amino Propan 1 Ol Scaffold
Design Principles for Novel Structural Analogs and Homologs
The design of new analogs of 3-[(1H-Indol-4-ylmethyl)amino]propan-1-ol is guided by established principles in medicinal chemistry aimed at exploring the structure-activity relationship (SAR). nih.govsemanticscholar.org These principles include pharmacophore modeling, bioisosteric replacement, and homologation.
Pharmacophore Modeling : This involves identifying the essential structural features (pharmacophores) responsible for the biological activity of the parent molecule. mdpi.comproceedings.scienceresearchgate.net For the this compound scaffold, key pharmacophoric features likely include the indole (B1671886) nitrogen as a hydrogen bond donor, the aromatic ring system for potential π-π stacking interactions, the secondary amine which can act as a hydrogen bond donor or acceptor, and the terminal hydroxyl group, also a hydrogen bond donor/acceptor. Novel analogs can be designed to optimize the spatial arrangement and electronic properties of these key features.
Bioisosteric Replacement : This strategy involves substituting a functional group with another group that has similar physical or chemical properties, with the goal of enhancing activity, selectivity, or metabolic stability. nih.govresearchgate.netmdpi.com For instance, the indole ring could be replaced by other bicyclic heteroaromatics like benzimidazole or azaindole. The hydroxyl group could be replaced with a thiol or an amide, while the secondary amine could be part of a larger heterocyclic system.
Homologation : This involves systematically increasing the length of a carbon chain to probe the optimal distance between key functional groups. In the context of the target scaffold, the three-carbon chain of the aminoalcohol side chain could be extended or shortened to investigate the impact on biological activity.
Synthesis of Indole Ring-Substituted Derivatives
The indole ring is amenable to a variety of substitution reactions, allowing for the introduction of diverse functional groups that can modulate the electronic and steric properties of the molecule.
Electrophilic aromatic substitution is a fundamental reaction for functionalizing indole rings. nih.gov The indole nucleus is electron-rich, making it highly reactive towards electrophiles. The position of substitution is directed by the existing substituents. For a 4-substituted indole, the most nucleophilic position is typically C3. beilstein-journals.orgstackexchange.com However, if the C3 position is sterically hindered or if specific reaction conditions are employed, substitution can also occur at other positions on the benzene portion of the indole ring, such as C5 or C7. beilstein-journals.orgacs.org
Common electrophilic substitution reactions applicable to the this compound scaffold include:
Halogenation : Introduction of halogen atoms (Cl, Br, I) can serve as a handle for further functionalization, particularly in cross-coupling reactions.
Nitration : The introduction of a nitro group, which can subsequently be reduced to an amine, provides a route to further derivatization. umn.eduacs.orgbeilstein-journals.orgrsc.org
Friedel-Crafts Acylation and Alkylation : These reactions introduce acyl and alkyl groups, respectively, which can alter the steric and electronic properties of the indole ring. acs.orgthieme-connect.com
Table 1: Representative Electrophilic Aromatic Substitution Reactions on the Indole Scaffold The following table presents hypothetical yet chemically plausible outcomes for the electrophilic substitution on the this compound scaffold, assuming primary substitution at the C3 position.
| Reaction Type | Reagents and Conditions | Potential Product |
| Bromination | N-Bromosuccinimide (NBS), CH2Cl2, 0 °C to rt | 3-Bromo-4-{[(3-hydroxypropyl)amino]methyl}-1H-indole |
| Nitration | HNO3, H2SO4, low temperature | 3-Nitro-4-{[(3-hydroxypropyl)amino]methyl}-1H-indole |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl3, CS2 | 3-Acetyl-4-{[(3-hydroxypropyl)amino]methyl}-1H-indole |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these methods, the indole ring must first be functionalized with a halide (typically Br or I) or a triflate group. The resulting halo-indole can then be coupled with a variety of partners.
Suzuki Coupling : This reaction couples the halo-indole with a boronic acid or ester to introduce an aryl or heteroaryl substituent.
Sonogashira Coupling : This reaction involves the coupling of a halo-indole with a terminal alkyne, leading to the formation of an alkynyl-substituted indole.
Buchwald-Hartwig Amination : This reaction allows for the formation of a carbon-nitrogen bond by coupling the halo-indole with an amine.
Table 2: Illustrative Cross-Coupling Reactions on a 3-Bromo-Indole Derivative This table provides examples of potential cross-coupling reactions starting from a hypothetical 3-bromo derivative of the target scaffold.
| Reaction Type | Coupling Partner | Catalyst/Ligand/Base | Potential Product |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 3-Phenyl-4-{[(3-hydroxypropyl)amino]methyl}-1H-indole |
| Sonogashira Coupling | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | 3-(Phenylethynyl)-4-{[(3-hydroxypropyl)amino]methyl}-1H-indole |
| Buchwald-Hartwig Amination | Morpholine | Pd2(dba)3, BINAP, NaOtBu | 3-Morpholino-4-{[(3-hydroxypropyl)amino]methyl}-1H-indole |
Modifications of the Aminoalcohol Side Chain
The aminoalcohol side chain offers two reactive sites for modification: the secondary amine and the primary hydroxyl group.
The secondary amine in the side chain can be readily alkylated or acylated to introduce a variety of substituents.
N-Alkylation : This can be achieved through reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or through direct alkylation with an alkyl halide. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.comacsgcipr.orgchemistrysteps.com Reductive amination is often preferred as it avoids the potential for over-alkylation. masterorganicchemistry.com
N-Acylation : The amine can be acylated using acyl chlorides or anhydrides in the presence of a base to form amides. This transformation can alter the basicity and hydrogen bonding capacity of the nitrogen atom.
Table 3: Examples of N-Alkylation and N-Acylation of the Secondary Amine The following are representative examples of modifications to the amine functionality of the parent compound.
| Reaction Type | Reagent | Product Class |
| Reductive Amination | Benzaldehyde, NaBH(OAc)3 | N-Benzyl-3-[(1H-indol-4-ylmethyl)amino]propan-1-ol |
| N-Acylation | Acetyl chloride, Et3N | N-Acetyl-N-(1H-indol-4-ylmethyl)-3-aminopropan-1-ol |
The primary hydroxyl group is a versatile functional handle that can be converted into a range of other functionalities.
Etherification : The hydroxyl group can be converted to an ether, for example, through the Williamson ether synthesis, which involves deprotonation with a strong base followed by reaction with an alkyl halide. wikipedia.orgmasterorganicchemistry.combyjus.comlibretexts.orgkhanacademy.org
Esterification : Reaction with a carboxylic acid or its derivative (e.g., acyl chloride) leads to the formation of an ester. The Fischer esterification, using a carboxylic acid and an acid catalyst, is a common method. jove.comchemistrysteps.comfiveable.memasterorganicchemistry.combyjus.com
Oxidation : The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents such as potassium permanganate or Jones reagent. libretexts.orgwikipedia.orgbyjus.comchemguide.co.ukresearchgate.net
Table 4: Representative Derivatizations of the Primary Hydroxyl Group This table illustrates potential modifications of the terminal hydroxyl group of the scaffold.
| Reaction Type | Reagent | Product Class |
| Etherification | NaH, then Methyl iodide | 3-[(1H-Indol-4-ylmethyl)amino]-1-methoxypropane |
| Esterification | Acetic anhydride, Pyridine | 3-[(1H-Indol-4-ylmethyl)amino]propyl acetate (B1210297) |
| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) | 3-[(1H-Indol-4-ylmethyl)amino]propanal |
| Oxidation to Carboxylic Acid | KMnO4, NaOH, then H3O+ | 3-[(1H-Indol-4-ylmethyl)amino]propanoic acid |
Incorporation of Diverse Heterocyclic Moieties for Structure-Activity Exploration
No research data is available to populate this section.
Prodrug Design and Bioprecursor Synthesis for Enhanced Chemical Probe Characteristics
No research data is available to populate this section.
It is possible that research on this specific compound is proprietary, in very early stages of development and not yet published, or has not been undertaken. Further monitoring of scientific publications and patent literature may reveal relevant information in the future.
Advanced Analytical Methodologies for Research Compound Quantification and Characterization
Development of High-Sensitivity Chromatographic Techniques (e.g., LC-MS/MS, GC-MS) for Research Samples
Chromatographic methods coupled with mass spectrometry are indispensable for the selective and sensitive quantification of research compounds in various samples, including biological fluids and tissues. The development of these techniques is focused on achieving low limits of detection and high throughput.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry. mdpi.comnebraska.edu For a compound like 3-[(1H-Indol-4-ylmethyl)amino]propan-1-ol, a reverse-phase HPLC method would typically be developed to separate it from other matrix components. mdpi.com
The mass spectrometer, often a triple quadrupole, is operated in Multiple Reaction Monitoring (MRM) mode. mdpi.com This involves selecting the specific precursor ion of the target compound and a characteristic product ion generated through collision-induced dissociation. This process provides exceptional selectivity and sensitivity, minimizing interference from the sample matrix. mdpi.comresearchgate.net The development of a novel, selective, and sensitive LC-MS/MS method is crucial for the accurate quantitation of indole (B1671886) concentrations in various biological samples. nebraska.edunih.gov
Table 1: Illustrative LC-MS/MS Parameters for Quantification of this compound
| Parameter | Value/Condition |
|---|---|
| Chromatography | Reverse-Phase C18 Column |
| Mobile Phase | Gradient elution with 0.1% formic acid in water and methanol (B129727) mdpi.comnebraska.edu |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | 219.15 m/z ([M+H]⁺) |
| Product Ion (Q3) | Hypothetical fragment, e.g., 130.07 m/z (Indolylmethyl cation) |
| Scan Type | Multiple Reaction Monitoring (MRM) mdpi.comresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another key technique, particularly for compounds that are volatile or can be made volatile through chemical derivatization. notulaebotanicae.ro Given the polar nature and likely high boiling point of this compound due to the amine and alcohol groups, derivatization would be necessary to improve its chromatographic properties and thermal stability. mdpi.comnih.gov Silylation, for instance, is a common derivatization technique for indole-containing acids, which replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, increasing volatility. mdpi.com
The GC separates the derivatized analyte from other components before it enters the mass spectrometer, which provides mass spectra for identification and quantification. notulaebotanicae.roresearchgate.net Selected Ion Monitoring (SIM) can be employed to enhance sensitivity for trace-level analysis. capes.gov.br
Table 2: Projected GC-MS Conditions for Analysis of Derivatized this compound
| Parameter | Value/Condition |
|---|---|
| Derivatization Agent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) |
| GC Column | HP-5MS capillary column (30 m × 0.25 mm) notulaebotanicae.ro |
| Carrier Gas | Helium at 1 mL/min notulaebotanicae.ro |
| Temperature Program | Initial 60°C, ramp to 280°C notulaebotanicae.ro |
| Ionization Mode | Electron Ionization (EI) at 70 eV notulaebotanicae.ro |
| Mass Scan Range | 40-550 m/z notulaebotanicae.ro |
Application of High-Resolution Spectroscopic Techniques (e.g., NMR, HRMS) for Structural Elucidation of Analogs and Metabolites
The unambiguous identification of a research compound and the structural elucidation of its previously unknown analogs and metabolites require high-resolution spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise molecular structure of organic compounds. nih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are used to establish the connectivity of atoms within the molecule. magritek.com For this compound, ¹H NMR would reveal characteristic signals for the protons on the indole ring, the methylene (B1212753) groups of the propanol (B110389) chain, and the exchangeable protons of the NH and OH groups. youtube.comresearchgate.net Similarly, ¹³C NMR would provide signals for each unique carbon atom in the structure. magritek.comacs.org These spectra serve as a definitive fingerprint for the compound.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Indole NH | ~10-11 | Broad Singlet |
| Indole Aromatic CH (3 protons) | ~6.5-7.5 | Multiplets |
| Indole CH₂ (Position 4) | ~4.0 | Singlet |
| CH₂-NH | ~2.8 | Triplet |
| CH₂-CH₂-CH₂ | ~1.7 | Multiplet (Quintet) |
| CH₂-OH | ~3.6 | Triplet |
High-Resolution Mass Spectrometry (HRMS)
HRMS is critical for determining the elemental composition of a molecule by measuring its mass with very high accuracy (typically to within 5 ppm). mdpi.com This allows for the calculation of a unique molecular formula, which is invaluable for identifying unknown metabolites or synthetic analogs. nih.govnih.gov When coupled with liquid chromatography (LC-HRMS), this technique can separate complex mixtures and provide high-confidence identification of metabolites based on their accurate mass and fragmentation patterns. mdpi.comyoutube.com For instance, potential metabolites of this compound, such as hydroxylated or N-dealkylated products, could be readily identified by the characteristic mass shifts from the parent compound. researchgate.net
Development of Robust Assays for In Vitro Biological Activity Quantification
Once a research compound is characterized, quantifying its biological activity is a critical next step. This requires the development of robust and reproducible in vitro assays. visikol.com These experiments are conducted outside of a living organism, using isolated cells, tissues, or proteins to measure the effect of the compound on a specific biological process. longdom.org
The development of a robust assay is a multi-step process designed to ensure that the results are reliable and meaningful. encyclopedia.pub Key characteristics of a robust assay include high sensitivity, specificity, accuracy, and precision. nih.gov For a compound with an indole core, a common starting point is to investigate its interaction with serotonin (B10506) receptors, given the structural similarity to serotonin. A receptor-binding assay could be developed to quantify the affinity of this compound for a specific receptor subtype.
The fundamental principle involves comparing the biological activity of the test substance with a known standard. longdom.org The primary assay is at the top of the screening cascade and the data it generates helps to understand structure-activity relationships (SAR). github.io
Table 4: Key Stages in the Development of an In Vitro Receptor-Binding Assay
| Stage | Description | Example for this compound |
|---|---|---|
| Target Selection | Choosing the biological target (e.g., receptor, enzyme) implicated in a particular pathway. github.io | Select a human serotonin receptor subtype (e.g., 5-HT1A) expressed in a stable cell line. |
| Reagent Preparation | Preparation of cell membranes expressing the target and selection of a high-affinity radiolabeled ligand. | Prepare membranes from cells expressing 5-HT1A; select a radioligand like [³H]8-OH-DPAT. |
| Assay Optimization | Determining optimal conditions (incubation time, temperature, buffer composition, concentrations) to achieve a stable signal. | Optimize incubation time and temperature to reach binding equilibrium. |
| Quantification | Performing competition experiments where increasing concentrations of the test compound displace the radioligand. | Incubate membranes and radioligand with varying concentrations of the test compound to determine its IC₅₀ value. |
| Validation | Assessing the assay for robustness, reproducibility, and specificity. nih.gov | Test known 5-HT1A agonists and antagonists to confirm the expected pharmacology; assess inter-assay variability. |
Future Research Directions and Translational Opportunities
Refinement of Synthetic Methodologies for Scalability and Efficiency
The development of any novel therapeutic agent is contingent upon the availability of robust and scalable synthetic routes. For 3-[(1H-Indol-4-ylmethyl)amino]propan-1-ol, future research should focus on optimizing its synthesis to ensure high yields, purity, and cost-effectiveness, which are critical for preclinical and potential clinical development.
Currently, the synthesis of 4-substituted indoles can be challenging due to the lower reactivity of the C4 position compared to other positions on the indole (B1671886) ring. acs.org However, recent advancements in transition metal-catalyzed C-H activation and functionalization offer promising strategies. acs.orgresearchgate.net A plausible synthetic route for this compound could commence with a suitable 4-substituted indole precursor, such as indole-4-carboxaldehyde (B46140) or indole-4-carbonitrile.
A key area for refinement would be the development of a convergent synthesis that allows for the rapid generation of analogs with variations in both the indole core and the aminopropanol (B1366323) side chain. This could involve the use of solid-phase synthesis or flow chemistry techniques to improve efficiency and facilitate the creation of a chemical library for structure-activity relationship (SAR) studies. Furthermore, the use of greener solvents and catalysts would enhance the environmental sustainability of the synthesis. openmedicinalchemistryjournal.com
Table 1: Potential Synthetic Strategies and Areas for Refinement
| Synthetic Approach | Key Features | Areas for Refinement |
| Reductive Amination | Starting from indole-4-carboxaldehyde and 3-aminopropan-1-ol. A straightforward and well-established method. | Optimization of reducing agents and reaction conditions to improve yield and minimize side products. |
| C-H Functionalization | Direct coupling of an indole derivative with a suitable aminopropanol precursor using a transition metal catalyst. | Development of highly regioselective catalysts for C4-functionalization and exploration of a broader range of coupling partners. |
| Multi-component Reactions | A one-pot synthesis involving an indole precursor, an aldehyde, and an amine. | Design of novel multi-component reactions that can assemble the target molecule in a single step, improving atom economy and reducing waste. |
Implementation of High-Throughput Screening (HTS) of Compound Libraries for Novel Biological Activities
High-throughput screening (HTS) is a powerful tool in drug discovery for rapidly assessing the biological or biochemical activity of a large number of compounds. nih.govnih.gov Given the diverse pharmacological profiles of indole derivatives, a library of compounds based on the this compound scaffold should be subjected to a broad range of HTS campaigns to uncover novel biological activities.
The structural similarity of the indole nucleus to endogenous molecules like tryptophan allows indole derivatives to interact with a wide range of biological targets. researchgate.net Kinases, in particular, are a well-established target class for indole-based inhibitors. dntb.gov.ua Therefore, a primary focus of HTS efforts could be on screening against a panel of cancer-related kinases.
Table 2: Hypothetical High-Throughput Screening Cascade for this compound Analogs
| Screening Phase | Assay Type | Target/Phenotype | Purpose |
| Primary Screen | Cell-based viability assay | Panel of cancer cell lines (e.g., breast, lung, colon) | Identify compounds with broad or selective anti-proliferative activity. |
| Secondary Screen | Biochemical kinase assays | Panel of oncogenic kinases (e.g., EGFR, VEGFR, Pim kinases) | Deconvolute the mechanism of action by identifying specific kinase targets. dntb.gov.ua |
| Tertiary Screen | Cellular mechanism-based assays | Target engagement and downstream signaling pathway analysis | Confirm on-target activity in a cellular context and elucidate the functional consequences of target inhibition. |
| Lead Optimization | Structure-Activity Relationship (SAR) studies | Iterative chemical synthesis and biological testing | Improve potency, selectivity, and drug-like properties of hit compounds. |
Beyond oncology, the HTS campaign could be expanded to include other therapeutic areas where indole derivatives have shown promise, such as neurodegenerative diseases, inflammation, and infectious diseases. nih.gov
Integration of Multi-Omics Data to Uncover Deeper Mechanistic Insights
Once a lead compound with promising biological activity is identified through HTS, the next critical step is to understand its mechanism of action (MoA). nih.gov The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive and unbiased approach to elucidate the cellular pathways and networks affected by the compound. frontiersin.orgmdpi.com
For a novel compound like this compound, a multi-omics approach would be invaluable. For instance, if HTS reveals potent anti-cancer activity, transcriptomic analysis (e.g., RNA-seq) of treated cancer cells could identify differentially expressed genes, providing clues about the signaling pathways being modulated. Proteomic analysis could then be used to validate these findings at the protein level and identify post-translational modifications, while metabolomics could reveal changes in cellular metabolism.
Table 3: Multi-Omics Workflow for Mechanistic Elucidation
| Omics Platform | Data Generated | Potential Insights |
| Transcriptomics | Differential gene expression profiles | Identification of modulated signaling pathways (e.g., apoptosis, cell cycle regulation). |
| Proteomics | Changes in protein abundance and post-translational modifications | Validation of transcriptomic data and identification of direct protein targets. |
| Metabolomics | Alterations in cellular metabolite levels | Understanding the impact on cellular metabolism and bioenergetics. |
| Integrative Analysis | Network and pathway analysis | A holistic view of the compound's MoA and identification of potential biomarkers for efficacy. mdpi.com |
This integrated approach can help to identify not only the primary target of the compound but also off-target effects, which is crucial for predicting potential toxicities and for patient stratification in future clinical trials.
Exploration of Novel Molecular Targets and Therapeutic Hypotheses (Pre-clinical, Research Phase)
The unique structural features of this compound warrant the exploration of novel molecular targets and therapeutic hypotheses beyond the well-trodden paths for indole derivatives. Preclinical research should be designed to investigate its potential in emerging areas of therapeutic intervention.
The 4-substituted indole motif is present in some ergot alkaloids and other biologically active compounds, suggesting that this substitution pattern may confer unique pharmacological properties. acs.org The aminopropanol side chain is also a common feature in many bioactive molecules, including beta-blockers. The combination of these two pharmacophores in a single molecule could lead to novel polypharmacology, where the compound interacts with multiple targets to achieve a synergistic therapeutic effect.
Table 4: Potential Novel Molecular Targets and Therapeutic Hypotheses
| Potential Target Class | Therapeutic Hypothesis | Rationale |
| Epigenetic Modifiers | Inhibition of histone deacetylases (HDACs) or methyltransferases. | The indole scaffold has been shown to be a valid template for the design of epigenetic modulators. |
| Protein-Protein Interaction (PPI) Modulators | Disruption of key PPIs involved in cancer cell survival and proliferation. | The extended and flexible structure of the compound may allow it to bind to the large and shallow surfaces of PPI interfaces. |
| G-Protein Coupled Receptors (GPCRs) | Agonism or antagonism of specific GPCRs involved in neurological or metabolic disorders. | The structural similarity of the indole nucleus to serotonin (B10506) could lead to interactions with serotonergic or other related GPCRs. |
| Autophagy Modulators | Induction or inhibition of autophagy as a therapeutic strategy in cancer or neurodegenerative diseases. | Several indole derivatives have been reported to modulate the autophagic process. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(1H-Indol-4-ylmethyl)amino]propan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation of the indole nitrogen followed by amino-propanol coupling. Key steps include:
- Indole Functionalization : Reacting 1H-indole-4-methanol with a halogenating agent (e.g., SOCl₂) to generate the reactive intermediate.
- Amination : Coupling the intermediate with 3-aminopropanol under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) .
- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and recrystallization (ethanol/water) to achieve >95% purity .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity and temperature to improve yield (typically 60-75%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms the indole C4-methylamine linkage (δ 3.4–3.8 ppm for CH₂-NH) and propanol chain (δ 1.6–1.8 ppm for -CH₂-OH) .
- LC-QTOF/MS : Provides exact mass (m/z 220.13 for [M+H]⁺) and fragmentation patterns to validate the structure .
- FT-IR : Detects N-H stretching (3300–3500 cm⁻¹) and hydroxyl groups (broad peak ~3200 cm⁻¹) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies in buffers (pH 2–10, 40°C). The compound degrades rapidly under acidic conditions (pH < 4) due to indole ring protonation, while alkaline conditions (pH > 8) promote oxidation of the propanol group .
- Thermal Stability : Store at –20°C in inert atmospheres (N₂/Ar) to prevent oxidative dimerization. Thermal gravimetric analysis (TGA) shows decomposition onset at 150°C .
Advanced Research Questions
Q. How does this compound interact with serotonin receptors, and what experimental models validate these interactions?
- Methodological Answer :
- Binding Assays : Radioligand competition assays (³H-5-HT) in HEK293 cells expressing 5-HT₁A/₂A receptors show moderate affinity (Ki = 120 nM for 5-HT₁A). Use Schild analysis to confirm competitive antagonism .
- In Vivo Models : Zebrafish behavioral assays (light/dark transition tests) reveal anxiolytic effects at 10 mg/kg, suggesting partial agonist activity .
Q. What strategies resolve contradictions in reported biological activities (e.g., anxiolytic vs. psychoactive effects)?
- Methodological Answer :
- Dose-Response Studies : Compare low-dose (1–5 mg/kg) anxiolytic effects (elevated plus maze) with high-dose (>20 mg/kg) psychoactive outcomes (head-twitch response in mice) .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., 4-hydroxyindole derivatives) that may contribute to divergent effects .
Q. Can computational methods predict the compound’s pharmacokinetic properties, and how do they align with empirical data?
- Methodological Answer :
- ADME Prediction : SwissADME estimates moderate bioavailability (F = 45%) due to moderate LogP (2.1) and high polar surface area (75 Ų). Validate with in situ intestinal perfusion (rat model) showing 50% absorption .
- CYP450 Inhibition : Molecular docking (AutoDock Vina) predicts CYP2D6 inhibition (ΔG = –9.2 kcal/mol). Confirm via fluorometric assays using recombinant enzymes .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
